molecular formula C10H8O2 B12431291 6-methoxy-1H-inden-1-one CAS No. 38480-95-4

6-methoxy-1H-inden-1-one

Cat. No.: B12431291
CAS No.: 38480-95-4
M. Wt: 160.17 g/mol
InChI Key: NKIQUFKPXPDOFZ-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline powder with a melting point of approximately 105-109°C . This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-1H-inden-1-one can be synthesized through several methods. One common method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6-methoxy-1H-inden-1-one involves its interaction with specific molecular targets. For instance, as an α1-adrenoceptor antagonist, it binds to α1-adrenergic receptors, inhibiting their activity and leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-indenone
  • 5-Methoxy-1-indenone
  • 5,6-Dimethoxy-1-indenone
  • Donepezil hydrochloride

Uniqueness

6-Methoxy-1H-inden-1-one is unique due to its specific methoxy substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution pattern can influence its reactivity and interaction with biological targets, making it valuable for specific applications .

Properties

CAS No.

38480-95-4

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

6-methoxyinden-1-one

InChI

InChI=1S/C10H8O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2-6H,1H3

InChI Key

NKIQUFKPXPDOFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC2=O

Origin of Product

United States

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